![molecular formula C12H14Cl2O3 B14274477 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol CAS No. 141263-55-0](/img/structure/B14274477.png)
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol is an organic compound characterized by the presence of a dichlorophenyl group attached to an oxolane ring with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenylacetic acid and oxirane.
Formation of Intermediate: The 2,4-dichlorophenylacetic acid is first converted to its corresponding ester using an alcohol and an acid catalyst.
Epoxide Ring Opening: The ester is then reacted with oxirane under basic conditions to form the oxolane ring.
Hydroxylation: Finally, the oxolane ring is hydroxylated using a suitable oxidizing agent, such as osmium tetroxide, to introduce the diol functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high selectivity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction of the dichlorophenyl group can lead to the formation of the corresponding phenyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-dione.
Reduction: Formation of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol.
Substitution: Formation of various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the oxolane ring and diol groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-dione: Similar structure but with a ketone group instead of diol.
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-methanol: Similar structure but with a methanol group instead of diol.
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-amine: Similar structure but with an amine group instead of diol.
Uniqueness
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol is unique due to the presence of both the dichlorophenyl group and the oxolane ring with diol functionality
Propiedades
Número CAS |
141263-55-0 |
|---|---|
Fórmula molecular |
C12H14Cl2O3 |
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
5-[2-(2,4-dichlorophenyl)ethyl]oxolane-2,3-diol |
InChI |
InChI=1S/C12H14Cl2O3/c13-8-3-1-7(10(14)5-8)2-4-9-6-11(15)12(16)17-9/h1,3,5,9,11-12,15-16H,2,4,6H2 |
Clave InChI |
CNKBINIRBWYFPD-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(C1O)O)CCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


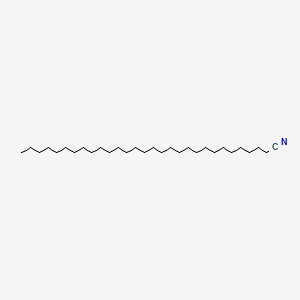


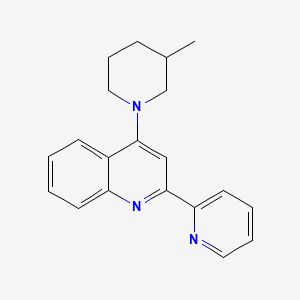
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)

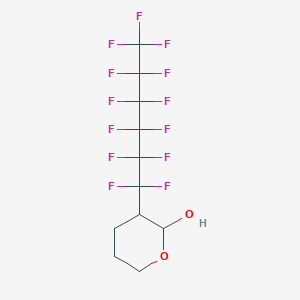



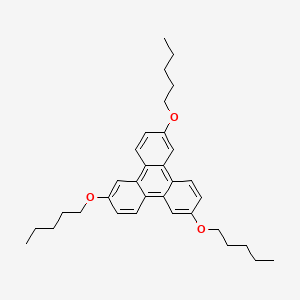
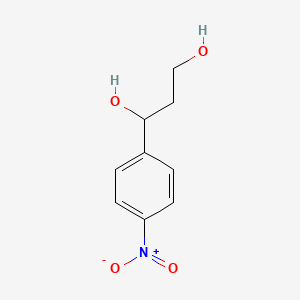
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
